molecular formula C26H30N6O4S B12346561 N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B12346561
M. Wt: 522.6 g/mol
InChI Key: XNHOMOZLLLXJRX-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, a butoxyphenyl group, and a pentaazatricyclododeca structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The key steps may include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the butoxyphenyl group: This step may involve the alkylation of phenol with butyl bromide.

    Construction of the pentaazatricyclododeca structure: This complex structure may be synthesized through a series of cyclization and functional group transformation reactions.

    Final coupling reaction: The final step involves coupling the benzodioxole and pentaazatricyclododeca intermediates through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics such as high stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzodioxole derivatives, butoxyphenyl compounds, and pentaazatricyclododeca structures. Examples include:

    Benzodioxole derivatives: Compounds with similar benzodioxole rings.

    Butoxyphenyl compounds: Molecules containing butoxyphenyl groups.

    Pentaazatricyclododeca structures: Compounds with similar pentaazatricyclododeca frameworks.

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide lies in its combination of these three distinct structural motifs. This unique combination may impart specific properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C26H30N6O4S

Molecular Weight

522.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H30N6O4S/c1-2-3-12-34-19-7-4-17(5-8-19)20-14-21-25-28-29-26(31(25)10-11-32(21)30-20)37-15-24(33)27-18-6-9-22-23(13-18)36-16-35-22/h4-11,13,20-21,25,28,30H,2-3,12,14-16H2,1H3,(H,27,33)

InChI Key

XNHOMOZLLLXJRX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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